Cas no 530-85-8 (2-Propynoic acid,3-(2-nitrophenyl)-)
2-Propynoic acid,3-(2-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propynoic acid,3-(2-nitrophenyl)-
- 2-NITROPHENYLPROPIOLIC ACID
- (2-Nitro-phenyl)-propinsaeure
- (2-nitro-phenyl)-propiolic acid
- (2-Nitro-phenyl)-propiolsaeure
- 2-nitrophenylpropynoic acid
- 3-(2-nitrophenyl)-2-propynoic acid
- 3-(2-nitrophenyl)propiolic acid
- o-Nitrophenylpropiolic acid
- o-Nitro-phenylpropiolsaeure
- NSC-20556
- NS00043522
- o-Nitrophenylpropiolsaure
- AKOS005424319
- O-NITROPHENYLPROPIOLIC ACID [MI]
- FT-0694556
- NSC 20556
- 3-{2-nitrophenyl}-2-propynoic acid
- A914482
- UNII-R95562375X
- SCHEMBL1652756
- Q27287988
- 2-NITROPHENYLPROPIOLICACID
- AG-777/36178015
- 2-Propynoic acid, 3-(2-nitrophenyl)-
- 3-(2-nitrophenyl)prop-2-ynoic acid
- Propiolic acid, (o-nitrophenyl)-
- 530-85-8
- Oprea1_581205
- o-NitrophenylpropiolsA currencyure
- NSC20556
- EINECS 208-496-2
- DTXSID00870588
- 3-(2-Nitrophenyl)propiolicacid
- R95562375X
- STK260095
- KVOGJHABINNFCY-UHFFFAOYSA-N
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- MDL: MFCD01861406
- Inchi: 1S/C9H5NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,(H,11,12)
- InChI Key: KVOGJHABINNFCY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C#CC(=O)O)=O
Computed Properties
- Exact Mass: 191.02200
- Monoisotopic Mass: 191.02185764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.4625 (rough estimate)
- Melting Point: ~157° with decompn
- Boiling Point: 326.87°C (rough estimate)
- Refractive Index: 1.4500 (estimate)
- PSA: 83.12000
- LogP: 1.55410
2-Propynoic acid,3-(2-nitrophenyl)- Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Propynoic acid,3-(2-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112706-1g |
3-(2-Nitrophenyl)propiolic acid |
530-85-8 | 95% | 1g |
$354.24 | 2023-09-01 | |
| Crysdot LLC | CD12064576-1g |
3-(2-Nitrophenyl)propiolic acid |
530-85-8 | 95+% | 1g |
$402 | 2024-07-24 |
2-Propynoic acid,3-(2-nitrophenyl)- Suppliers
2-Propynoic acid,3-(2-nitrophenyl)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-Propynoic acid,3-(2-nitrophenyl)-
Introduction to 2-Propynoic acid,3-(2-nitrophenyl)- (CAS No. 530-85-8)
2-Propynoic acid,3-(2-nitrophenyl)-, identified by its CAS number 530-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatic acids, characterized by the presence of both a propynoic acid moiety and a nitro-substituted phenyl group. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural composition of 2-Propynoic acid,3-(2-nitrophenyl)- includes a terminal alkyne group (C≡CH) attached to a carboxylic acid functional group (COOH), while the phenyl ring is substituted with a nitro group (NO₂) at the 2-position. This arrangement imparts distinct chemical reactivity, making it useful in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in constructing complex molecular architectures. The presence of both the alkyne and nitro functionalities allows for further derivatization, enabling the synthesis of more intricate compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds due to their potential biological activities. Studies have indicated that derivatives of 2-Propynoic acid,3-(2-nitrophenyl)- may exhibit properties relevant to anti-inflammatory, antimicrobial, and even anticancer applications. The nitro group, in particular, is known to participate in redox reactions, which can modulate cellular signaling pathways. This characteristic has been leveraged in medicinal chemistry to develop novel therapeutic agents.
One of the most compelling aspects of 2-Propynoic acid,3-(2-nitrophenyl)- is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel heterocyclic structures, which are integral to many modern drugs. For instance, modifications of the propynoic acid moiety can introduce bioisosteres that enhance drug-like properties such as solubility and metabolic stability. Similarly, the phenyl ring can be further functionalized to introduce additional pharmacophores, expanding the spectrum of potential biological activities.
The chemical reactivity of 2-Propynoic acid,3-(2-nitrophenyl)- also makes it a valuable tool in materials science. Its ability to undergo selective reactions with various substrates allows for the creation of polymers and coatings with tailored properties. For example, polymerization reactions involving this compound have yielded materials with enhanced mechanical strength and thermal stability. These advancements underscore the versatility of CAS No. 530-85-8 beyond its pharmaceutical applications.
Recent advancements in computational chemistry have further highlighted the importance of 2-Propynoic acid,3-(2-nitrophenyl)- in drug discovery. Molecular modeling studies have demonstrated that small modifications to its structure can significantly alter its binding affinity to biological targets. This insight has guided researchers in designing more effective derivatives with improved pharmacokinetic profiles. Such computational approaches are becoming increasingly integral to modern drug development pipelines.
The synthesis of CAS No 530-85-8 typically involves multi-step organic transformations starting from readily available precursors. The introduction of the nitro group into the phenyl ring is often achieved through electrophilic aromatic substitution reactions, while the propynoic acid moiety can be incorporated via carboxylation or decarboxylation processes. These synthetic strategies highlight the compound's accessibility and utility as an intermediate.
From a regulatory perspective, 2-Propynoic acid,3-(2-nitrophenyl)- is subject to standard chemical safety protocols due to its reactive nature. While it is not classified as a hazardous material under typical conditions, proper handling procedures are essential to ensure safe laboratory practices. Storage conditions should be optimized to prevent degradation, particularly when exposed to light or moisture.
The future prospects for CAS No 530-85-8 are promising, with ongoing research exploring its potential in various fields. As synthetic methodologies continue to evolve, new derivatives and applications are likely to emerge. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements.
In conclusion,CAS No 530-85-8, corresponding to 2-Propynoic acid,3-(2-nitrophenyl)-, represents a versatile and multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking innovative solutions across multiple disciplines.
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